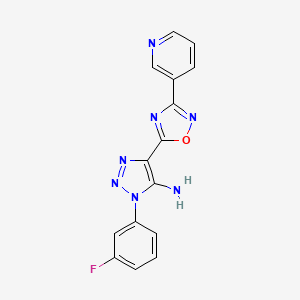
3-(3-Fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of triazole derivatives, which have shown potential in various biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of polyheterocycles incorporating oxadiazoles and triazoles has been explored, demonstrating that these compounds exhibit significant antibacterial activity. The structural combination of oxadiazoles and pyridyl triazole rings suggests a potential pharmacophore structure for developing antibacterial drugs. The synthesis process typically involves the condensation of amino-triazoles with substituted phenyl oxadiazoles, leading to novel compounds that have been evaluated for their antibacterial efficacy through in vitro methods, such as the cup-plate diffusion solution (Guo-qiang Hu et al., 2005).
Antimicrobial and Anticancer Applications
Further studies have expanded on the antimicrobial and anticancer potential of triazole and oxadiazole derivatives. Compounds synthesized from reactions involving isonicotinic acid hydrazide and various aldehydes have been screened for their activity against microbial strains and cancer cell lines. These compounds, including the 1,2,4-triazoles and oxadiazoles, showed varying degrees of activity, with some exhibiting potent efficacy. This highlights their significance in the search for new therapeutic agents (Hacer Bayrak et al., 2009; N. Y. Megally Abdo & M. Kamel, 2015).
Novel Synthetic Methods and Structural Characterization
Research has also focused on developing new synthetic methods for creating bicyclic heterocyclic derivatives containing triazole, thiadiazole, and oxadiazole rings. These studies involve complex reactions that yield structurally diverse compounds, which are then characterized by various spectroscopic techniques to confirm their structures. The innovation in synthetic methods paves the way for the generation of novel compounds with potential biological activities (W. El‐Sayed et al., 2008).
Exploring Biological Assessments
The biological assessment of compounds containing the 1,2,4-oxadiazol cycle has been an area of active research, with efforts aimed at synthesizing and evaluating the pharmacological properties of these compounds. Through a variety of synthetic routes, researchers have developed compounds with an 1,2,4-oxadiazole cycle, assessing their potential as pharmacological agents. This involves detailed experimental procedures for synthesis, followed by pharmacological activity studies to identify promising therapeutic candidates (V. R. Karpina et al., 2019).
properties
IUPAC Name |
3-(3-fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-4-1-5-11(7-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-3-2-6-18-8-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFDPROMNSGOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)
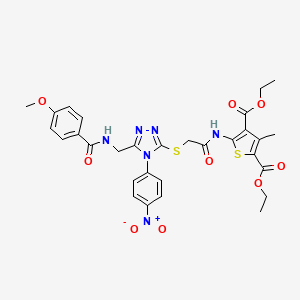
![6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2629979.png)
![11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2629980.png)
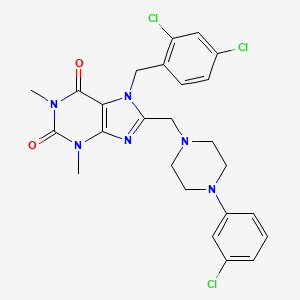
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2629985.png)
![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
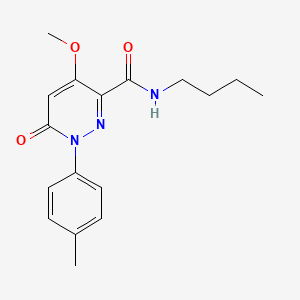

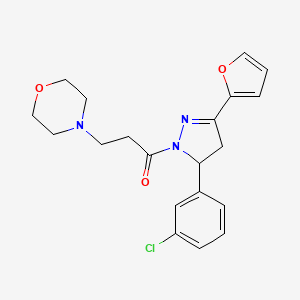
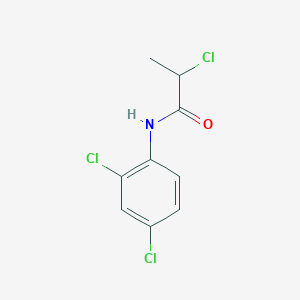
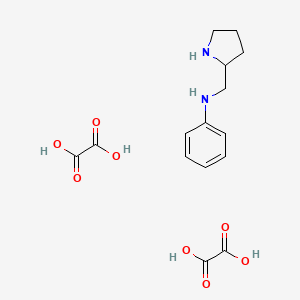
![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)